tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate: is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl 4-bromobutanoate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of specific enzymes and their inhibitors .
Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .
Comparison with Similar Compounds
- tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate
- 3-tert-Butyl-4-methoxyphenol
- 4-tert-Butylanisole
Comparison: Compared to similar compounds, tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate stands out due to its unique pyrrole ring structure and the presence of both methoxy and tert-butyl groups.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-7-10(9-14)5-6-11(15)17-4/h5-6,9H,7-8H2,1-4H3/b6-5+ |
InChI Key |
FBEZQJPTBTVKTF-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)C=CC(=O)OC |
Origin of Product |
United States |
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